![molecular formula C20H24F3N3O3 B4232896 N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B4232896.png)
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid
Overview
Description
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyridinylmethyl group, and a piperidinamine core, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidinamine Core: The piperidinamine core can be synthesized through the reaction of piperidine with an appropriate amine precursor under controlled conditions.
Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where the piperidinamine core reacts with a pyridine derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Trifluoroacetate Salt: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N’-[(2-methoxyphenyl)-2-pyridinylmethyl]-N’'-methylguanidine
- N-(2-methoxyphenyl)-1-(2-pyridinylmethyl)-4-piperidinamine hydrochloride
Uniqueness
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid is unique due to its trifluoroacetate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific research and industrial applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2HF3O2/c1-22-18-8-3-2-7-17(18)20-15-9-12-21(13-10-15)14-16-6-4-5-11-19-16;3-2(4,5)1(6)7/h2-8,11,15,20H,9-10,12-14H2,1H3;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAQGHDQTDMAFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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